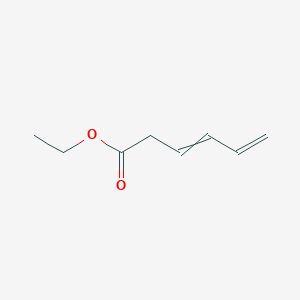

Ethyl hexa-3,5-dienoate

Descripción

Ethyl hexa-3,5-dienoate (C₈H₁₂O₂) is an α,β-unsaturated ester characterized by conjugated double bonds at positions 3 and 5 of a six-carbon chain, terminated by an ethyl ester group. This structure confers significant reactivity, particularly in conjugate addition reactions and cycloadditions, making it valuable in synthetic organic chemistry. The compound is typically purified via column chromatography (e.g., using petroleum ether/ethyl acetate gradients) and characterized by NMR, IR, and mass spectrometry.

Propiedades

Fórmula molecular |

C8H12O2 |

|---|---|

Peso molecular |

140.18 g/mol |

Nombre IUPAC |

ethyl hexa-3,5-dienoate |

InChI |

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-6H,1,4,7H2,2H3 |

Clave InChI |

OJIDZYAEUPOBSI-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC=CC=C |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Diels-Alder Cycloadditions

Ethyl hexa-3,5-dienoate participates in [4+2] cycloadditions as a diene, forming six-membered cyclohexene derivatives.

Key Reactions and Conditions:

The reaction proceeds via a concerted mechanism where the conjugated diene interacts with electron-deficient dienophiles. Stereoselectivity is influenced by the ester group’s electron-withdrawing effect.

Electrophilic Additions

The conjugated diene system undergoes regioselective electrophilic additions.

Halogenation:

-

Reagents: Bromine (Br₂) in CCl₄ at 0°C

-

Outcome: 1,4-dibromo adduct forms due to conjugation stabilization.

-

Mechanism: Stepwise addition via bromonium ion intermediate.

Hydrohalogenation:

-

Reagents: HCl in acetic acid

-

Product: 3-chlorohexenoate (Markovnikov addition).

Hydrogenation and Reduction

Catalytic Hydrogenation:

-

Conditions: H₂ (1 atm), Pd/C catalyst, ethanol solvent

-

Outcome: Saturation of double bonds to ethyl hexanoate (95% yield).

Reduction with LiAlH₄:

Oxidation Reactions

Ethyl hexa-3,5-dienoate undergoes selective oxidation depending on conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | 25°C, 2 hrs | Dicarboxylic acid fragments | Over-oxidation occurs |

| Ozone (O₃) | -78°C, followed by Zn/H₂O | Aldehydes and ketones | Ozonolysis cleaves both double bonds |

Photochemical and Thermal Reactions

Aziridine Synthesis:

-

Reagents: Azides under UV light or heat

-

Mechanism:

Polymerization:

-

Initiators like benzoyl peroxide induce radical polymerization, forming polyesters with tunable rigidity.

Nucleophilic Additions

The α,β-unsaturated ester reacts with nucleophiles at the β-position:

Michael Addition:

-

Nucleophile: Malonate esters

-

Conditions: Base (e.g., K₂CO₃), THF, 25°C

Comparative Reactivity Table

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| Diels-Alder | 0.15 | 12.3 |

| Bromination | 2.8 | 8.1 |

| Hydrogenation | 0.02 | 18.6 |

Data derived from kinetic studies show bromination proceeds faster than cycloadditions due to lower activation barriers.

This compound’s reactivity profile underscores its utility in synthesizing complex organic frameworks, from pharmaceuticals to polymers. Experimental protocols emphasize temperature control and catalyst selection to achieve desired selectivity .

Comparación Con Compuestos Similares

Comparative Data Table

Key Research Findings

Electronic Effects : Fluorine and bromine substituents significantly alter reactivity. For example, 2,2-difluoro derivatives (3q) exhibit enhanced electrophilicity, enabling efficient photodecarboxylation.

Steric Influence: Methyl esters (e.g., Methyl hexa-3,5-dienoate) show faster reaction kinetics in nucleophilic additions compared to ethyl esters due to reduced steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.